molecular formula C17H17F2N7O2S B2500983 1-((1-(3,4-二氟苯基)-1H-四唑-5-基甲基)-4-(吡啶-3-基磺酰基)哌嗪 CAS No. 1040650-79-0

1-((1-(3,4-二氟苯基)-1H-四唑-5-基甲基)-4-(吡啶-3-基磺酰基)哌嗪

货号 B2500983
CAS 编号: 1040650-79-0
分子量: 421.43
InChI 键: XSUBEFHRVBKPDW-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of complex molecules such as 1-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-4-(pyridin-3-ylsulfonyl)piperazine involves multi-step reactions and precise control over the reaction conditions. In the case of the related compound 3-[[4-(4-[18F]fluorophenyl)piperazin-1-yl]methyl]-1H-pyrrolo[2,3-b]pyridine, a four-step synthetic approach was employed. The key step involved the introduction of a trimethylstannyl leaving group via palladium catalysis, which was later used for electrophilic fluorination with [18F]F2 to introduce the radioactive fluorine isotope. This process resulted in a compound with high specific radioactivity, which is essential for imaging applications such as positron emission tomography (PET) .

Molecular Structure Analysis

The molecular structure of compounds in this class is often complex and requires detailed analysis to understand. For instance, the structure of 1-(p-fluorophenylmethyl)-2-(4-methyl-1-piperazinyl)-1H-benzimidazole hydrogen fumarate was determined using X-ray crystallography. The analysis revealed that the benzimidazole ring is nearly planar and forms a significant dihedral angle with the fluorophenyl ring, indicating the potential for diverse chemical interactions. Additionally, the piperazine ring was found to adopt a chair conformation, which is a common and stable conformation for this type of heterocycle .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are typically characterized by the formation of heterocyclic structures and the introduction of functional groups that can interact with biological targets. For example, the synthesis of the fluorophenyl piperazine derivative involved a nucleophilic substitution reaction where a trimethylstannyl group was displaced by a radioactive fluorine atom. Such reactions are crucial for the development of imaging agents that can selectively bind to receptors in the brain, such as dopamine D4 receptors .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure. The presence of fluorine atoms and piperazine rings can significantly affect the compound's lipophilicity, solubility, and ability to cross the blood-brain barrier. These properties are essential for the compound's function as an imaging agent, as they determine its distribution and retention in the brain. The specific radioactivity and radiochemical purity are also critical parameters, as they impact the quality of the imaging and the safety of the compound for in vivo studies .

科学研究应用

抗精神病药物研究中的构象分析

Raviña等人(2000年)的研究探讨了构象受限的丁酮酚酮类化合物,这些化合物与所讨论的化学结构相关。这些化合物,包括4-(2-吡啶基)哌嗪等变体,显示出作为抗精神病药物的潜力。它们对多巴胺和5-羟色胺受体的结合亲和力进行了分析,表明它们在神经化学研究中的相关性以及作为潜在的神经阻滞药物的潜力(Raviña等人,2000年)

血小板活化因子拮抗剂

Carceller等人(1996年)合成并研究了包括1-酰基-4-哌啶基)甲基变体在内的化合物,作为强效的血小板活化因子(PAF)拮抗剂。这项研究展示了这些化合物在解决心血管问题中的应用,特别是在控制血小板聚集(Carceller et al., 1996)

治疗偏头痛的拮抗剂

Habernickel(2001年)讨论了类似于1-[3-(5-(1,2,4-三唑-4-基)-1H-吲哚-3-基)丙基]-4-[(3-氧代-2-苯基-哌嗪-1-基)-甲基]-哌啶的化合物,作为治疗偏头痛的潜在5-HT-1D受体激动剂。与1-((1-(3,4-二氟苯基)-1H-四唑-5-基)甲基)-4-(吡啶-3-基磺酰基)哌嗪的结构相似性表明其在偏头痛治疗中的潜力(Habernickel, 2001)

药物化学合成和对接研究

Balaraju等人(2019年)对哌嗪-1-基-1H-吲唑衍生物进行了合成和对接研究,突出了这些化合物在药物化学中的重要性。这项研究强调了这些化学品在药物设计中的作用以及它们在潜在生物活性中的潜力(Balaraju, V., Kalyani, S., & Laxminarayana, E., 2019)

抗糖尿病药物研究

Bindu等人(2019年)研究了三唑基-吡啶嗪-6-基取代哌嗪作为抗糖尿病药物的潜力。他们的工作展示了这些化合物在通过二肽基肽酶-4(DPP-4)抑制来解决糖尿病中的应用(Bindu, B., Vijayalakshmi, S., & Manikandan, A., 2019)

抗真菌唑类药物

Upadhayaya等人(2004年)合成并评估了抗真菌唑类药物,包括哌嗪衍生物。这些化合物表现出显著的抗真菌活性,突显了它们在治疗真菌感染中的潜力(Upadhayaya, R., Sinha, N., Jain, S., Kishore, N., Chandra, R., & Arora, S., 2004)

属性

IUPAC Name

1-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]-4-pyridin-3-ylsulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F2N7O2S/c18-15-4-3-13(10-16(15)19)26-17(21-22-23-26)12-24-6-8-25(9-7-24)29(27,28)14-2-1-5-20-11-14/h1-5,10-11H,6-9,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSUBEFHRVBKPDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=NN=NN2C3=CC(=C(C=C3)F)F)S(=O)(=O)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F2N7O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。